molecular formula C19H17N5O3 B11003733 4-hydroxy-6-methoxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]quinoline-3-carboxamide

4-hydroxy-6-methoxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]quinoline-3-carboxamide

Cat. No.: B11003733
M. Wt: 363.4 g/mol
InChI Key: VZZIRJJDYKRCSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. quinoline derivatives can be synthesized through various methods, including cyclization reactions and condensations.
    • Industrial production methods would likely involve large-scale synthesis using established protocols.
  • Chemical Reactions Analysis

    • The compound may undergo various reactions typical of quinolines and indoles, such as oxidation, reduction, and substitution.
    • Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and acid/base catalysts.
    • Major products depend on the specific reaction conditions and substituents present.
  • Scientific Research Applications

  • Mechanism of Action

    • The exact mechanism by which this compound exerts its effects remains to be elucidated. Further research is needed to identify molecular targets and pathways involved.
  • Comparison with Similar Compounds

    • Unfortunately, I don’t have information on specific similar compounds with the same structure. the uniqueness of this compound lies in its combination of quinoline and indole moieties.

    Properties

    Molecular Formula

    C19H17N5O3

    Molecular Weight

    363.4 g/mol

    IUPAC Name

    6-methoxy-4-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-quinoline-3-carboxamide

    InChI

    InChI=1S/C19H17N5O3/c1-27-12-5-6-15-13(10-12)18(25)14(11-21-15)19(26)20-8-7-17-23-22-16-4-2-3-9-24(16)17/h2-6,9-11H,7-8H2,1H3,(H,20,26)(H,21,25)

    InChI Key

    VZZIRJJDYKRCSG-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC2=C(C=C1)NC=C(C2=O)C(=O)NCCC3=NN=C4N3C=CC=C4

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.